1-(8-(2-((Furan-2-ylmethyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
説明
This compound is a quinoline-piperidine hybrid featuring a furan-2-ylmethylamino group linked via a 2-oxoethoxy bridge to the quinoline core.
特性
IUPAC Name |
1-[8-[2-(furan-2-ylmethylamino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c23-22(28)16-8-10-26(11-9-16)19-7-6-15-3-1-5-18(21(15)25-19)30-14-20(27)24-13-17-4-2-12-29-17/h1-7,12,16H,8-11,13-14H2,(H2,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZYBNDHSMMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(8-(2-((Furan-2-ylmethyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be delineated as follows:
- Core Structure : Quinoline ring system
- Functional Groups :
- Furan moiety
- Piperidine ring
- Carboxamide group
The structural formula can be represented as:
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, piperidine carboxamides have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), with an IC50 value of 0.174 μM, indicating their potential as therapeutic agents in cancer treatment . The quinoline derivatives are also known for their ability to induce apoptosis in cancer cells, suggesting that the compound may possess similar properties.
Antiviral Activity
Recent studies have shown that derivatives containing furan and quinoline moieties have demonstrated antiviral activity against SARS-CoV-2. For example, compounds with furan substitutions were reported to inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values in the low micromolar range (e.g., 1.55 μM) . This suggests that the compound may also exhibit antiviral properties, potentially making it a candidate for further investigation in the context of COVID-19 treatment.
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the compound's structure affect its biological activity:
- Furan Substituents : The presence of furan has been linked to enhanced activity against specific enzymes, such as Mpro.
- Piperidine Ring Modifications : Variations in the piperidine ring can influence binding affinity and selectivity towards target proteins.
- Quinoline Derivatives : Alterations in the quinoline structure have been associated with improved potency against cancer cell lines.
Case Studies and Experimental Findings
類似化合物との比較
Comparison with Similar Compounds
The following table compares 1-(8-(2-((Furan-2-ylmethyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide with structurally and functionally related compounds:
Note: *Calculated molecular weights based on structural formulas.
Key Findings from Comparative Studies:
Substituent Impact on Solubility :
- The 4-methoxyphenyl analog exhibits higher aqueous solubility (LogP = 1.2) compared to the furan variant (LogP = 2.5) due to the polar methoxy group .
- The benzyloxy group in anticonvulsant derivatives increases lipophilicity, favoring blood-brain barrier penetration .
Biological Activity Trends :
- Chloro and pyrimidine substituents (e.g., in Bcl-2 inhibitors) correlate with enhanced apoptotic activity, likely due to improved DNA intercalation or kinase binding .
- Furan -containing compounds may exhibit lower metabolic stability compared to methoxy analogs, as furans are prone to oxidative degradation .
Synthetic Accessibility: Microwave-assisted synthesis (e.g., 120°C, 250 W) is commonly used for quinoline-pyrimidine hybrids, yielding >80% purity in 15–60 minutes . The target compound’s 2-oxoethoxy linker can be synthesized via nucleophilic substitution between quinoline derivatives and bromoacetamide intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
